Regioisomeric Identity: The 2,5-Dichloro Substitution Pattern Defines a Unique Molecular Entity
The target compound is uniquely defined by the 2,5-dichloro substitution on the phenyl ring, differentiating it from the closely related 2,4-dichloro (CAS 86764-48-9), 2,6-dichloro, 3,4-dichloro, and 3,5-dichloro isomers co-listed in the original patent [1][2]. Each regioisomer possesses a distinct IUPAC International Chemical Identifier (InChI) key: the 2,5-isomer has InChI Key HPLRGPMVWSLYNM, while the 2,4-isomer is identified as ITJZEPDILNRMBR [2]. This chemical distinction is absolute and any substitution with a different regioisomer constitutes the use of a different compound.
| Evidence Dimension | Molecular Identity (InChI Key) |
|---|---|
| Target Compound Data | InChI Key: HPLRGPMVWSLYNM-UHFFFAOYSA-N (1,1-dibenzyl-3-(2,5-dichlorophenyl)urea) |
| Comparator Or Baseline | InChI Key: ITJZEPDILNRMBR-UHFFFAOYSA-N (1,1-dibenzyl-3-(2,4-dichlorophenyl)urea, CAS 86764-48-9). Patent US4387106 also lists 2,6-dichloro (MCCYMQIZALQLHM), 3,4-dichloro (FBNMSCNGGVUDNJ), and 3,5-dichloro (ALZMRHNLRTYPBK) isomers. |
| Quantified Difference | Unique InChI Key for each regioisomer; no structural overlap. |
| Conditions | Chemical structure analysis as defined by IUPAC standards and disclosed in patent US4387106. |
Why This Matters
For patent-protected research, chemical probe studies, or regulated analytical method development, regioisomeric purity is a non-negotiable procurement specification; ordering the 2,4- or 3,5-isomer will introduce a structurally distinct impurity that invalidates the experiment.
- [1] Devries, V. G. & Conrow, R. B. (1983). Method of treating atherosclerosis with di(aralkyl)ureas and di(aralkyl)thioureas. U.S. Patent No. 4,387,106. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Devries, V. G. & Conrow, R. B. (1984). Antiatherosclerotic tetrasubstituted ureas and thioureas. U.S. Patent No. 4,473,579. Washington, DC: U.S. Patent and Trademark Office. View Source
